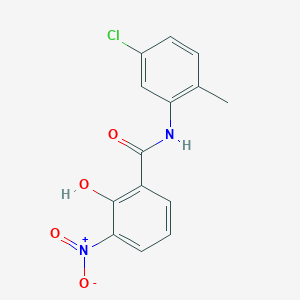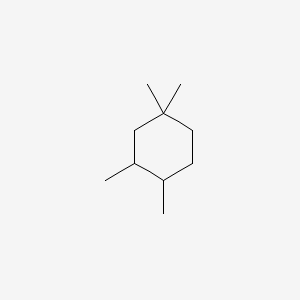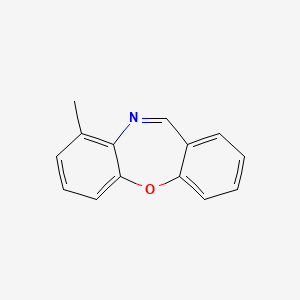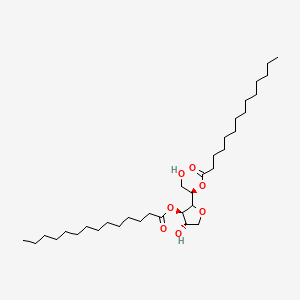
Sorbitan, ditetradecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a type of sorbitan ester, which are nonionic surfactants commonly used in various industrial applications. Sorbitan esters are derived from the dehydration of sorbitol and are known for their emulsifying properties .
准备方法
Synthetic Routes and Reaction Conditions
Sorbitan, ditetradecanoate is synthesized through the esterification of sorbitan with tetradecanoic acid (myristic acid). The reaction typically involves heating sorbitan and tetradecanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction is carried out until the desired ester is formed, which can be confirmed by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Industrial Production Methods
In industrial settings, the production of sorbitan esters like this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous reactors and advanced separation techniques to isolate the product . The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.
化学反应分析
Types of Reactions
Sorbitan, ditetradecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sorbitan moiety can be oxidized to form corresponding ketones or aldehydes.
Esterification and Transesterification: This compound can participate in further esterification or transesterification reactions with other fatty acids or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Esterification/Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used under reflux conditions.
Major Products
Hydrolysis: Sorbitan and tetradecanoic acid.
Oxidation: Corresponding ketones or aldehydes.
Esterification/Transesterification: New esters formed with different fatty acids or alcohols.
科学研究应用
Sorbitan, ditetradecanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as an emulsifying agent in the preparation of emulsions and dispersions.
Biology: Employed in the formulation of biological assays and as a stabilizer for enzymes and proteins.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of drugs.
Industry: Widely used in cosmetics, food products, and personal care items as an emulsifier and stabilizer.
作用机制
The primary mechanism of action of sorbitan, ditetradecanoate is its ability to reduce surface tension between different phases, thereby stabilizing emulsions. This is achieved through its amphiphilic structure, which contains both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions . The hydrophilic head interacts with water, while the hydrophobic tail interacts with oils and fats, allowing the formation of stable emulsions.
相似化合物的比较
Similar Compounds
Sorbitan monostearate: Another sorbitan ester with a similar structure but derived from stearic acid.
Sorbitan monooleate: Derived from oleic acid, commonly used as an emulsifier in food and pharmaceuticals.
Sorbitan tristearate: Contains three stearic acid moieties, used in food and cosmetic applications.
Uniqueness
Sorbitan, ditetradecanoate is unique due to its specific fatty acid composition (tetradecanoic acid), which imparts distinct emulsifying properties. Its ability to form stable water-in-oil emulsions makes it particularly valuable in certain industrial applications .
属性
CAS 编号 |
97889-88-8 |
|---|---|
分子式 |
C34H64O7 |
分子量 |
584.9 g/mol |
IUPAC 名称 |
[(3R,4S)-4-hydroxy-2-[(1R)-2-hydroxy-1-tetradecanoyloxyethyl]oxolan-3-yl] tetradecanoate |
InChI |
InChI=1S/C34H64O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-31(37)40-30(27-35)34-33(29(36)28-39-34)41-32(38)26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-36H,3-28H2,1-2H3/t29-,30+,33+,34?/m0/s1 |
InChI 键 |
RKLSGCIAVPVQQG-BXYXKYKCSA-N |
手性 SMILES |
CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](COC1[C@@H](CO)OC(=O)CCCCCCCCCCCCC)O |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


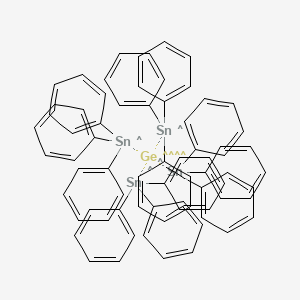

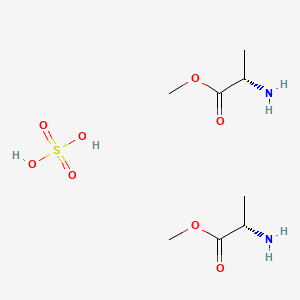
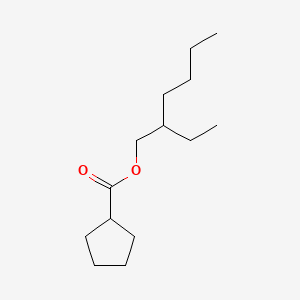
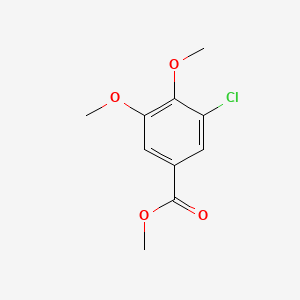
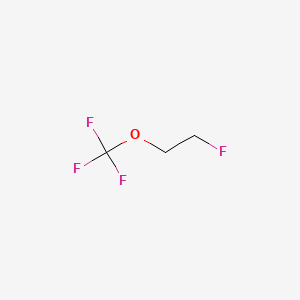
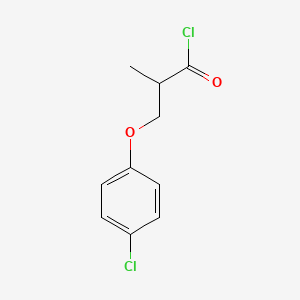
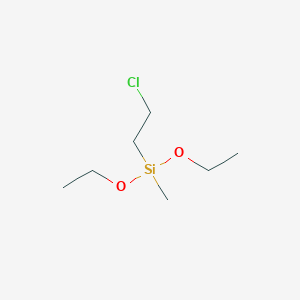
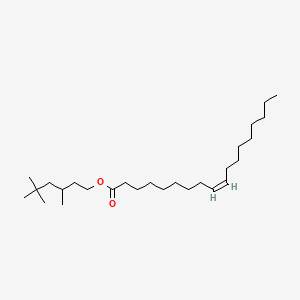

![Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12643949.png)
